molecular formula C13H13N5 B2374392 N-(3,4-dimethylphenyl)-9H-purin-6-amine CAS No. 326008-19-9

N-(3,4-dimethylphenyl)-9H-purin-6-amine

Cat. No.: B2374392
CAS No.: 326008-19-9
M. Wt: 239.282
InChI Key: IOPVEFNFEJPUQH-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-9H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a 3,4-dimethylphenyl group. Purine derivatives are known for their significant biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-9H-purin-6-amine typically involves the reaction of 3,4-dimethylaniline with a purine precursor. One common method is the nucleophilic substitution reaction where 3,4-dimethylaniline reacts with 6-chloropurine under basic conditions to form the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of N-(3,4-dimethylphenyl)-9H-purin-6-one.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,4-dimethylphenyl)-9H-purin-6-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential role in modulating biological pathways involving purine metabolism.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its bioactive properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-9H-purin-6-amine involves its interaction with specific molecular targets in the body. The compound may act by inhibiting enzymes involved in purine metabolism or by binding to purine receptors, thereby modulating various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Caffeine: A stimulant that is also a purine derivative.

    Theobromine: Another stimulant found in cocoa and chocolate.

Uniqueness

N-(3,4-dimethylphenyl)-9H-purin-6-amine is unique due to the presence of the 3,4-dimethylphenyl group, which imparts distinct chemical and biological properties compared to other purine derivatives. This structural modification can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5/c1-8-3-4-10(5-9(8)2)18-13-11-12(15-6-14-11)16-7-17-13/h3-7H,1-2H3,(H2,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPVEFNFEJPUQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=NC3=C2NC=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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